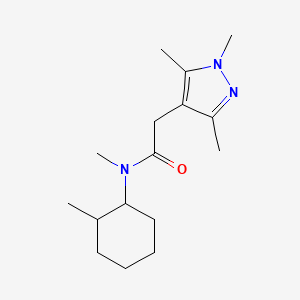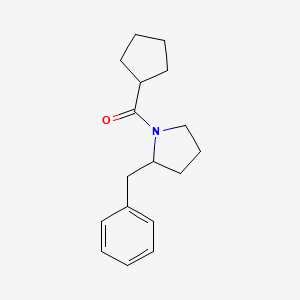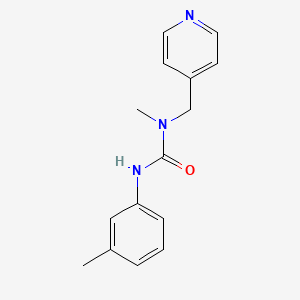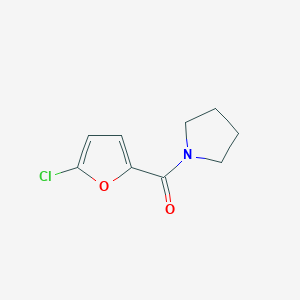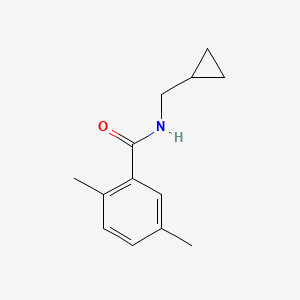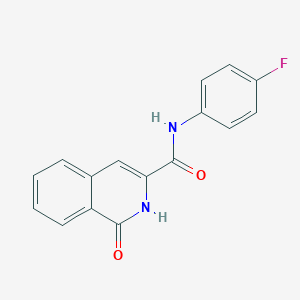
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as FIPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline carboxamides and has been found to exhibit potent inhibitory effects on phospholipase D (PLD) enzymes.
作用機序
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide exerts its pharmacological effects by inhibiting the activity of PLD enzymes, which are involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. PLD enzymes are also known to be overexpressed in various cancer types, making them an attractive target for cancer therapy.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to exhibit potent inhibitory effects on PLD enzymes, leading to a reduction in cancer cell proliferation, migration, and invasion. Additionally, N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
実験室実験の利点と制限
One of the main advantages of using N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide in laboratory experiments is its specificity towards PLD enzymes, making it a valuable tool for studying the role of PLD enzymes in various cellular processes. However, one of the limitations of using N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental setups.
将来の方向性
There are several potential future directions for the use of N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide in scientific research. One potential application is in the development of novel cancer therapies that target PLD enzymes. Additionally, N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where PLD enzymes have been implicated in disease pathology. Finally, further research is needed to fully understand the mechanism of action of N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide and its potential applications in various disease states.
合成法
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with 3,4-dihydroisoquinoline-1(2H)-one followed by the addition of phosgene and ammonium hydroxide. The resulting compound is then purified through column chromatography to obtain the final product.
科学的研究の応用
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide exhibits potent anti-tumor effects by inhibiting the activity of PLD enzymes, which play a crucial role in cancer cell proliferation and survival. Additionally, N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-11-5-7-12(8-6-11)18-16(21)14-9-10-3-1-2-4-13(10)15(20)19-14/h1-9H,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCJQYVPGXXMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

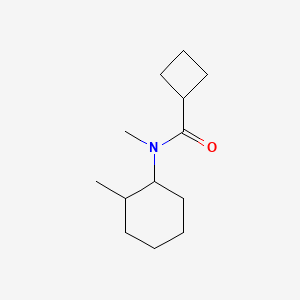
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
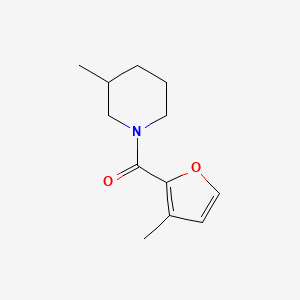

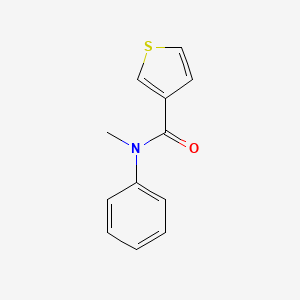
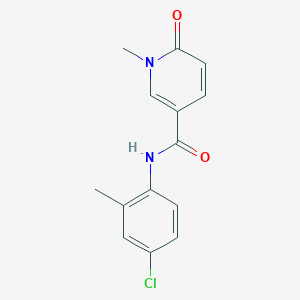
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
